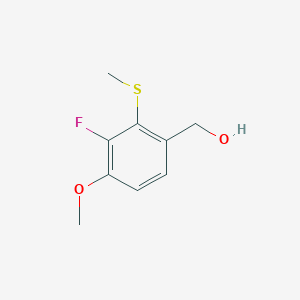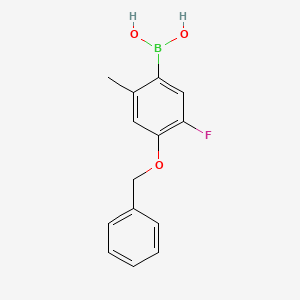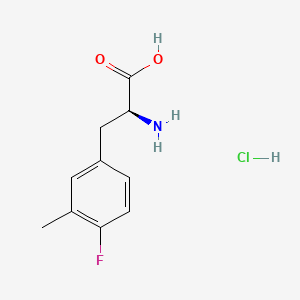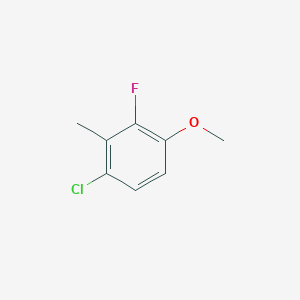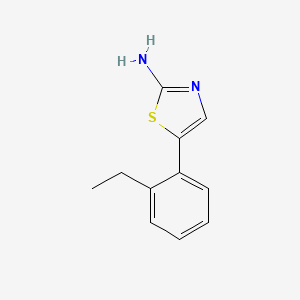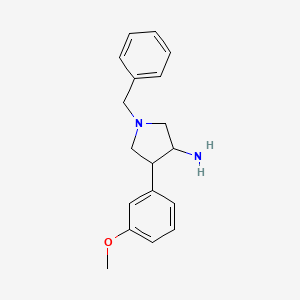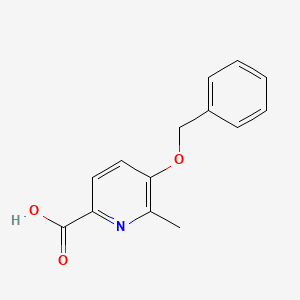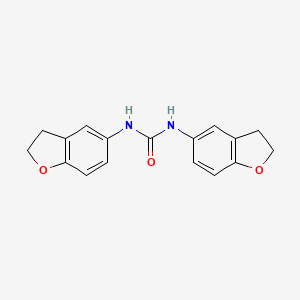
1,3-Bis(2,3-dihydro-1-benzofuran-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2,3-dihydro-1-benzofuran-5-yl)urea is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,3-dihydro-1-benzofuran-5-yl)urea typically involves the reaction of 2,3-dihydro-1-benzofuran-5-amine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then stirred at low temperatures to ensure the formation of the desired urea derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2,3-dihydro-1-benzofuran-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized benzofuran derivatives, reduced benzofuran derivatives, and substituted benzofuran derivatives .
Applications De Recherche Scientifique
1,3-Bis(2,3-dihydro-1-benzofuran-5-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-viral and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Bis(2,3-dihydro-1-benzofuran-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anti-tumor properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(2,3-dihydro-1-benzofuran-5-yl)urea: Another benzofuran derivative with similar biological activities.
2,3-Dihydro-1-benzofuran-5-ylamine: A precursor in the synthesis of 1,3-Bis(2,3-dihydro-1-benzofuran-5-yl)urea.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A compound with notable anticancer activity.
Propriétés
Formule moléculaire |
C17H16N2O3 |
|---|---|
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
1,3-bis(2,3-dihydro-1-benzofuran-5-yl)urea |
InChI |
InChI=1S/C17H16N2O3/c20-17(18-13-1-3-15-11(9-13)5-7-21-15)19-14-2-4-16-12(10-14)6-8-22-16/h1-4,9-10H,5-8H2,(H2,18,19,20) |
Clé InChI |
ZFDHKKSTIACNOP-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


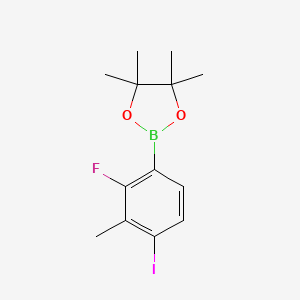
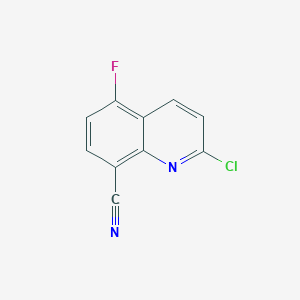
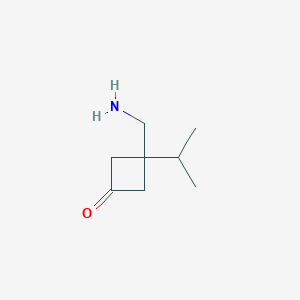
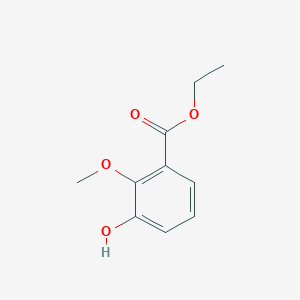
![tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbamate](/img/structure/B14026440.png)

